Cas no 1261932-26-6 (2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid)

2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
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- MFCD18320786
- 2-(3-CHLORO-4-METHYLPHENYL)-6-FLUOROBENZOIC ACID
- 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
- 1261932-26-6
- DTXSID40690303
- 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95%
- 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid
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- MDL: MFCD18320786
- インチ: InChI=1S/C14H10ClFO2/c1-8-5-6-9(7-11(8)15)10-3-2-4-12(16)13(10)14(17)18/h2-7H,1H3,(H,17,18)
- InChIKey: CKDYRBHLGWVSPA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 264.0353354Da
- どういたいしつりょう: 264.0353354Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 37.3Ų
2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB327988-5 g |
2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95%; . |
1261932-26-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB327988-5g |
2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95%; . |
1261932-26-6 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acidに関する追加情報
Introduction to 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid (CAS No. 1261932-26-6)
2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid (CAS No. 1261932-26-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular formula of 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid is C15H11ClF2O2, and it has a molecular weight of approximately 297.70 g/mol. The compound features a substituted benzoic acid core with a 3-chloro-4-methylphenyl group and a 6-fluoro substituent, which contribute to its distinct chemical properties and biological activities.
In recent years, the study of 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid has been driven by its potential as a lead compound in drug discovery. Research has focused on its pharmacological properties, including its ability to modulate specific biological targets and pathways. For instance, studies have shown that this compound exhibits anti-inflammatory and anti-cancer activities, making it a valuable candidate for further investigation.
Anti-inflammatory Properties: One of the key areas of interest in the study of 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid is its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anti-cancer Activities: Another significant area of research involves the anti-cancer properties of 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.
Synthesis and Chemical Properties: The synthesis of 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid has been well-documented in the literature. Common synthetic routes involve multi-step processes that include coupling reactions, halogenation, and functional group transformations. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination.
Solubility and Bioavailability: The solubility of 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid is an important consideration for its pharmaceutical applications. While it exhibits moderate solubility in organic solvents such as DMSO and ethanol, its aqueous solubility is relatively low. To enhance its bioavailability, researchers have explored various formulation strategies, including the use of nanoparticles and prodrugs.
Toxicity and Safety: The safety profile of 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid is an essential aspect of its development as a therapeutic agent. Preclinical toxicity studies have generally shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
Clinical Trials: While 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid is still in the early stages of clinical development, several Phase I trials are underway to assess its safety and pharmacokinetics in healthy volunteers. These trials will provide crucial data on dosing regimens, pharmacological effects, and potential side effects, paving the way for more advanced clinical studies.
FUTURE DIRECTIONS: The future research on 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid is likely to focus on optimizing its chemical structure to enhance its therapeutic properties while minimizing potential side effects. Additionally, efforts will be directed towards identifying new indications for this compound beyond inflammation and cancer, such as neurodegenerative diseases and metabolic disorders.
In conclusion, 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid (CAS No. 1261932-26-6) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.
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